![molecular formula C7H11NO2 B13115446 (2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-1-Azabicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid typically starts from commercially available trans-4-hydroxy-L-proline. The process involves several steps, including N-tosylation, reduction, and cyclization. The key steps are as follows:
N-Tosylation: Trans-4-hydroxy-L-proline is N-tosylated to protect the amino group.
Reduction: The N-tosylated compound is reduced to (2S,4S)-4-hydroxyprolinol.
Cyclization: The hydroxy groups are tosylated, and the compound is reacted with methylamine under pressure to form the bicyclic structure.
Deprotection: The N-tosyl group is removed using hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of more efficient reagents and conditions to improve yield and reduce costs.
化学反応の分析
Types of Reactions
(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential as a scaffold in drug design and development.
Industry: Utilized in the synthesis of various bioactive compounds and as a catalyst in industrial processes.
作用機序
The mechanism of action of (2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, making it a valuable tool in studying enzyme mechanisms and receptor-ligand interactions .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane: A structurally similar compound but lacks the nitrogen atom.
2,5-Diazabicyclo[2.2.1]heptane: Contains two nitrogen atoms and is used in similar applications.
Uniqueness
(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This makes it particularly useful in asymmetric synthesis and as a chiral scaffold in drug design.
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
(2S,4S)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-3-5-1-2-8(6)4-5/h5-6H,1-4H2,(H,9,10)/t5-,6-/m0/s1 |
InChIキー |
OPIOLEMLJOEWGM-WDSKDSINSA-N |
異性体SMILES |
C1CN2C[C@@H]1C[C@H]2C(=O)O |
正規SMILES |
C1CN2CC1CC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


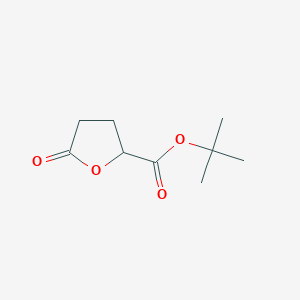

![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)

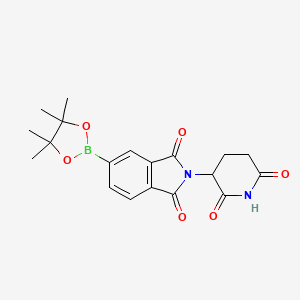
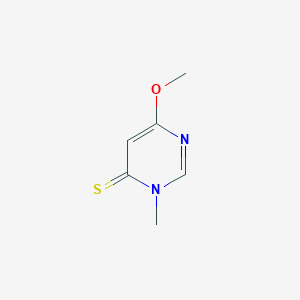
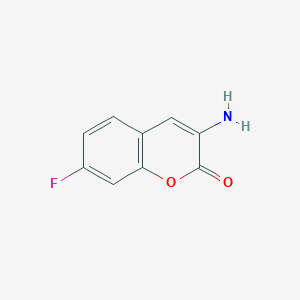
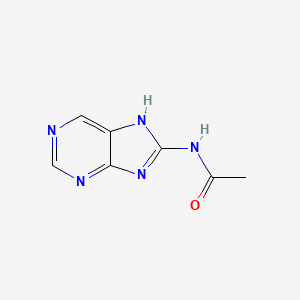
![5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13115413.png)
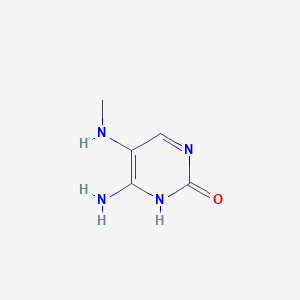

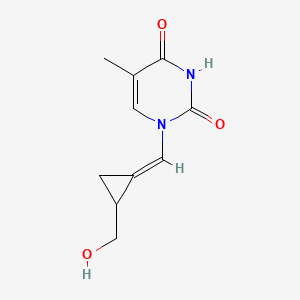
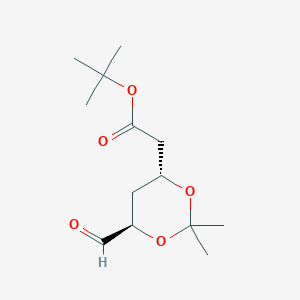
![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13115435.png)
